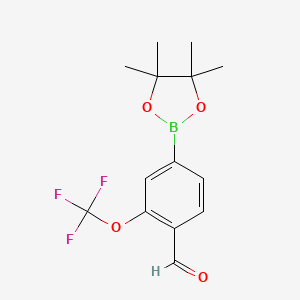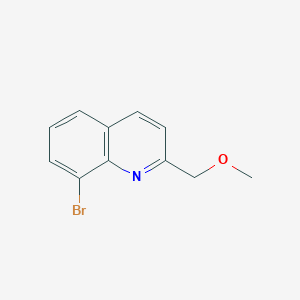
8-Bromo-2-(methoxymethyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-2-(methoxymethyl)quinoline is a quinoline derivative characterized by the presence of a bromine atom at the 8th position and a methoxymethyl group at the 2nd position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-(methoxymethyl)quinoline typically involves the bromination of 2-(methoxymethyl)quinoline. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the quinoline ring in the presence of a brominating agent such as N-bromosuccinimide (NBS) or bromine in acetic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides.
Reduction: The compound can be reduced to remove the bromine atom, yielding 2-(methoxymethyl)quinoline.
Substitution: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for reduction.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used as bases in substitution reactions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: 2-(methoxymethyl)quinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Bromo-2-(methoxymethyl)quinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinolines.
Industry: It is used in the development of dyes, pigments, and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 8-Bromo-2-(methoxymethyl)quinoline involves its interaction with biological targets such as enzymes and receptors. The bromine atom and methoxymethyl group can influence the compound’s binding affinity and specificity. The compound may act as an inhibitor or modulator of specific enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
8-Bromoquinoline: Lacks the methoxymethyl group, making it less versatile in certain reactions.
2-(Methoxymethyl)quinoline: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
8-Chloro-2-(methoxymethyl)quinoline: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and reactivity.
Properties
Molecular Formula |
C11H10BrNO |
|---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
8-bromo-2-(methoxymethyl)quinoline |
InChI |
InChI=1S/C11H10BrNO/c1-14-7-9-6-5-8-3-2-4-10(12)11(8)13-9/h2-6H,7H2,1H3 |
InChI Key |
CQZRLRVOAGIHQE-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC2=C(C=CC=C2Br)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(4-tert-butylbenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-3-phenoxypropan-2-ol](/img/structure/B13929888.png)
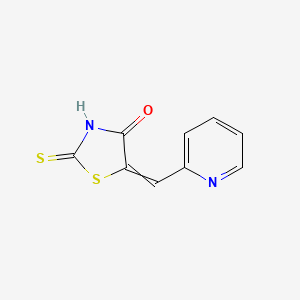

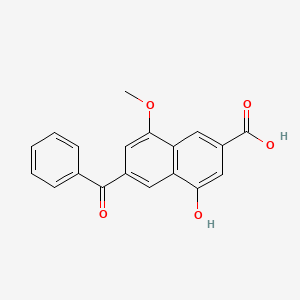

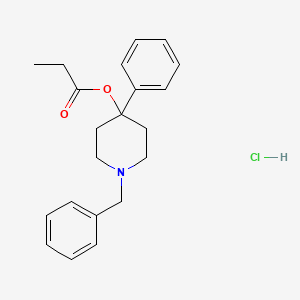
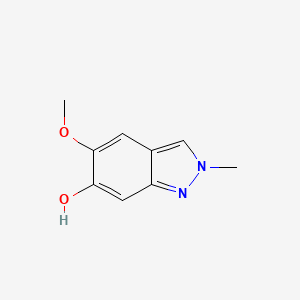
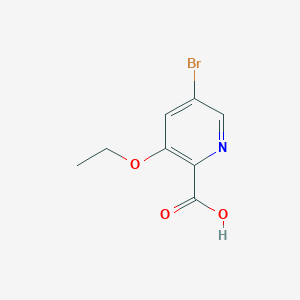
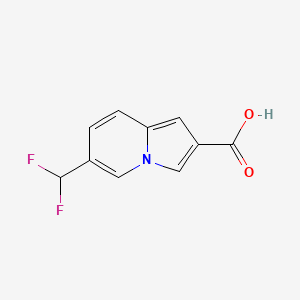

![1-[2-(Acetyloxy)-4-hydroxyphenyl]ethanone](/img/structure/B13929948.png)


